molecular formula C11H20O2S2 B14679056 Ethyl 2-butan-2-yl-1,3-dithiane-2-carboxylate CAS No. 32557-29-2

Ethyl 2-butan-2-yl-1,3-dithiane-2-carboxylate

Cat. No.: B14679056
CAS No.: 32557-29-2
M. Wt: 248.4 g/mol
InChI Key: YKSSFOWNIFDQQV-UHFFFAOYSA-N
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Description

Ethyl 2-butan-2-yl-1,3-dithiane-2-carboxylate is a synthetic organic compound known for its unique structure and reactivity. It belongs to the class of dithianes, which are sulfur-containing heterocycles. This compound is often used in organic synthesis due to its ability to participate in various chemical reactions, making it a valuable intermediate in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-butan-2-yl-1,3-dithiane-2-carboxylate can be synthesized through the reaction of ethyl diethoxyacetate with 1,3-propanedithiol in the presence of boron trifluoride etherate (BF3·Et2O). This reaction typically occurs under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-butan-2-yl-1,3-dithiane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to yield the corresponding thiol or alcohol derivatives.

    Substitution: It participates in nucleophilic substitution reactions, where the dithiane ring can be opened or modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like organolithium reagents and Grignard reagents are employed under anhydrous conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and alcohols.

    Substitution: Various substituted dithiane derivatives.

Scientific Research Applications

Ethyl 2-butan-2-yl-1,3-dithiane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially as a precursor to pharmacologically active compounds.

    Industry: It finds applications in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl 2-butan-2-yl-1,3-dithiane-2-carboxylate involves its ability to form stable carbanions, which can act as nucleophiles in various reactions. These carbanions are stabilized by the electron-withdrawing effects of the dithiane ring, making the compound highly reactive and versatile in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1,3-dithiane-2-carboxylate: Similar in structure but lacks the butan-2-yl group.

    Ethyl 1,3-dithiolane-2-carboxylate: Contains a dithiolane ring instead of a dithiane ring.

Uniqueness

Ethyl 2-butan-2-yl-1,3-dithiane-2-carboxylate is unique due to the presence of the butan-2-yl group, which imparts distinct steric and electronic properties. This makes it more versatile in certain synthetic applications compared to its analogs.

Properties

CAS No.

32557-29-2

Molecular Formula

C11H20O2S2

Molecular Weight

248.4 g/mol

IUPAC Name

ethyl 2-butan-2-yl-1,3-dithiane-2-carboxylate

InChI

InChI=1S/C11H20O2S2/c1-4-9(3)11(10(12)13-5-2)14-7-6-8-15-11/h9H,4-8H2,1-3H3

InChI Key

YKSSFOWNIFDQQV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(SCCCS1)C(=O)OCC

Origin of Product

United States

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